![molecular formula C10H19NO2 B1454679 2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane CAS No. 1495198-38-3](/img/structure/B1454679.png)
2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane
Overview
Description
2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane is a synthetic compound belonging to the class of spirocyclic compounds. It has a CAS Number of 1495198-38-3 . The molecular weight of this compound is 185.27 .
Molecular Structure Analysis
The IUPAC name for this compound is 2,2-dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane . The InChI code is 1S/C10H19NO2/c1-9(2)6-11-7-10(13-9)4-3-5-12-8-10/h11H,3-8H2,1-2H3 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
Organic Synthesis
2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane: is a versatile compound used in organic synthesis. Its spirocyclic structure makes it a valuable scaffold for synthesizing complex organic molecules. It can act as a ligand in transition metal catalysis, facilitating various organic transformations .
Pharmaceutical Research
In pharmaceutical research, this compound’s unique structure is explored for its potential to act as a building block in drug design. Its rigid framework can help in the development of new pharmacophores, which are crucial for creating drugs with specific biological activities .
Material Science
The compound’s stability and structural features are beneficial in material science, particularly in the synthesis of novel polymers. It can be incorporated into polymer chains to enhance the thermal stability and mechanical properties of the materials .
Catalysis
Spirocyclic compounds like 2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane are known to be used as catalysts in chemical reactions. They can induce chirality in asymmetric synthesis, which is vital for producing enantiomerically pure substances .
Chemical Sensors
Due to its nitrogen-containing ring, this compound can be functionalized to develop chemical sensors. These sensors can detect the presence of various ions or molecules, which is essential in environmental monitoring and diagnostics .
Agrochemical Development
In agrochemical research, such spirocyclic compounds are investigated for their use in developing new pesticides and herbicides. Their structural complexity can lead to high specificity and efficacy against agricultural pests .
Nanotechnology
The compound’s unique structure allows it to be used in nanotechnology, particularly in the creation of nanocarriers for drug delivery. Its ability to encapsulate active pharmaceutical ingredients can be leveraged to improve the bioavailability of drugs .
Flavor and Fragrance Industry
Lastly, in the flavor and fragrance industry, the compound’s structure can be modified to produce new scents and tastes. Its chemical flexibility enables the development of a wide range of aromatic compounds for various applications .
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the following hazard statements: H302, H315, H318, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
2,2-dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-9(2)6-11-7-10(13-9)4-3-5-12-8-10/h11H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWMLZSTQKSBMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2(O1)CCCOC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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